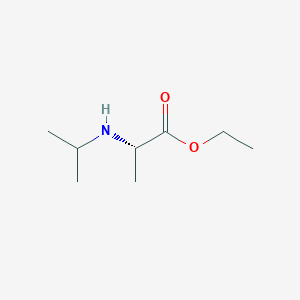

(S)-ethyl 2-(isopropylamino)propanoate

Description

(S)-Ethyl 2-(isopropylamino)propanoate is a chiral ester derivative featuring an isopropylamino group at the β-position of the propanoate backbone. The (S)-configuration at the stereogenic center influences its physicochemical and biological properties, such as solubility, stability, and receptor binding affinity. Potential applications include use as a pharmaceutical intermediate or pesticide precursor, inferred from structurally related propanoate esters in .

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

ethyl (2S)-2-(propan-2-ylamino)propanoate |

InChI |

InChI=1S/C8H17NO2/c1-5-11-8(10)7(4)9-6(2)3/h6-7,9H,5H2,1-4H3/t7-/m0/s1 |

InChI Key |

JBIONIMUHCHUOW-ZETCQYMHSA-N |

Isomeric SMILES |

CCOC(=O)[C@H](C)NC(C)C |

Canonical SMILES |

CCOC(=O)C(C)NC(C)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Amino-Substituted Propanoates and Ethanolamines

Key Observations :

- Functional Group Impact: The ethyl ester in this compound enhances lipophilicity compared to alcohol derivatives like 2-(ethylpropylamino)ethanol, which may improve membrane permeability . Chloride-containing analogs (e.g., 2-(diisopropylamino)ethyl chloride) exhibit higher reactivity, making them intermediates in quaternary ammonium synthesis .

- Stereochemical Influence: The (S)-configuration distinguishes it from racemic mixtures (e.g., fenoxaprop ethyl ester), which may exhibit reduced target specificity in pesticidal or pharmacological contexts .

Pharmacological and Industrial Analogs

Beta-Blocker Derivatives ()

Compounds such as 1-[4-(2-hydroxyethyl)phenoxy]-3-(isopropylamino)propan-2-ol share the isopropylamino motif but incorporate aryloxypropanol moieties typical of beta-adrenergic antagonists. Key differences include:

- pH Stability : The sample solution of related compounds exhibits a pH range of 4.5–6.5, suggesting moderate acid-base stability for formulations .

- Bioactivity : Unlike the ester-based (S)-ethyl derivative, beta-blockers rely on hydroxyl and aryl groups for receptor binding, highlighting divergent structure-activity relationships .

Organophosphorus Compounds ()

Phosphonothiolate derivatives (e.g., O-Ethyl S-2-dipropylaminoethyl ethylphosphonothiolate) feature phosphorus centers and quaternary ammonium groups. These compounds are typically neurotoxic, acting as acetylcholinesterase inhibitors, contrasting with the likely milder pharmacological profile of the (S)-ethyl propanoate .

Physicochemical Properties

- Solubility: Esters like this compound are less polar than alcohol analogs (e.g., 2-diisopropylaminoethanol) but more lipophilic than chloride derivatives.

- Thermal Stability : Loss on drying data () for related compounds suggest stability under vacuum at 65°C, a property likely shared due to structural similarities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.